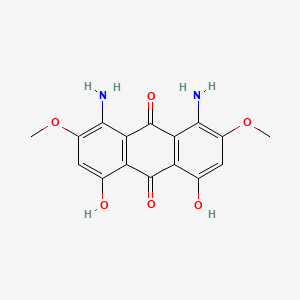
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is a chemical compound with the molecular formula C16H14N2O6 This compound is a derivative of anthraquinone, which is known for its applications in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone is nitrated to introduce nitro groups at the desired positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Hydroxylation: Hydroxyl groups are introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.
Methoxylation: Finally, methoxy groups are introduced using methylating agents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be used to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino and hydroxy groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Tin(II) chloride, iron powder.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of acylated or alkylated derivatives.
Aplicaciones Científicas De Investigación
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways: It may influence cellular pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Diamino-4,5-dihydroxyanthracene-9,10-dione
- 1,8-Diamino-4,5-dihydroxy-2,7-diphenoxyanthracene-9,10-dione
- 1,5-Diamino-4,8-dihydroxyanthracene-9,10-dione
Uniqueness
1,8-Diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione is unique due to the presence of both methoxy and hydroxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
88603-99-0 |
|---|---|
Fórmula molecular |
C16H14N2O6 |
Peso molecular |
330.29 g/mol |
Nombre IUPAC |
1,8-diamino-4,5-dihydroxy-2,7-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H14N2O6/c1-23-7-3-5(19)9-11(13(7)17)16(22)12-10(15(9)21)6(20)4-8(24-2)14(12)18/h3-4,19-20H,17-18H2,1-2H3 |
Clave InChI |
CVPYFGNWMFXFEB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13143224.png)
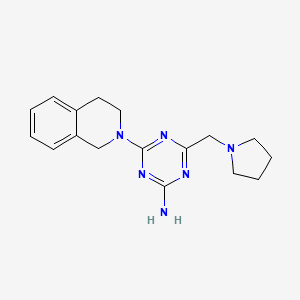

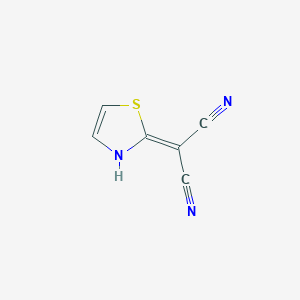
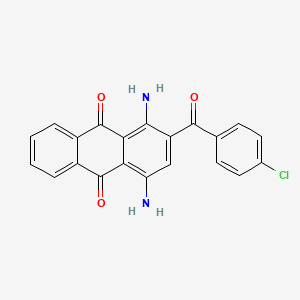
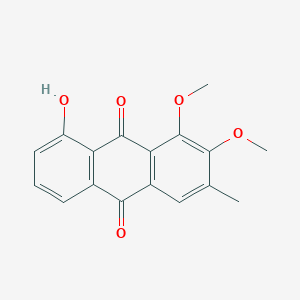
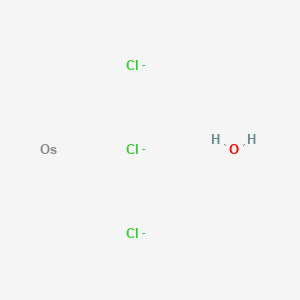
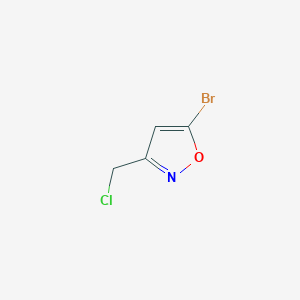
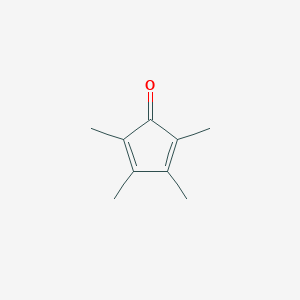
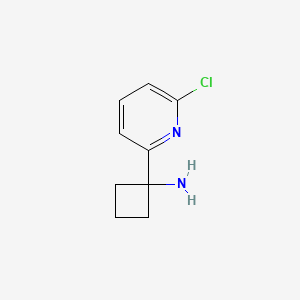
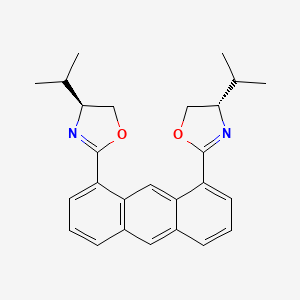

![pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-2(11),3,9-triene-3-carbaldehyde](/img/structure/B13143291.png)
![Tetr-butyl-N-{5-bromo-3-[2, 6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-YL-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B13143293.png)
